2-Bromo-5-chloro-4-fluoroanisole
Description
Significance of Halogenated Aromatic Ethers in Contemporary Chemical Research
Halogenated aromatic ethers are a class of organic compounds characterized by an ether group (an oxygen atom connected to two aryl or alkyl groups) attached to an aromatic ring that is substituted with one or more halogen atoms (fluorine, chlorine, bromine, or iodine). These compounds are of significant interest in modern chemical research due to the profound influence that halogen atoms have on the physical, chemical, and biological properties of the parent molecule.
The inclusion of halogens can alter a molecule's lipophilicity, which affects its ability to pass through cell membranes—a critical factor in drug design. tutorchase.com Halogens can also enhance the binding affinity of a molecule to its biological target through the formation of halogen bonds, a type of non-covalent interaction that is gaining recognition for its importance in medicinal chemistry. researchgate.netnih.gov This has made halogenated compounds valuable in the development of pharmaceuticals. tutorchase.comeurekaselect.com Furthermore, the presence of halogens can improve a drug's metabolic stability, increasing its duration of action. tutorchase.com
Beyond medicine, halogenated ethers are used in material science. For instance, their chemical stability and resistance to decomposition make them effective flame retardants for polymers. chemimpex.com Brominated compounds, in particular, can interrupt combustion processes by releasing bromine radicals at high temperatures. chemimpex.com The unique reactivity imparted by halogen substituents also makes these compounds versatile intermediates in organic synthesis, serving as building blocks for a wide array of more complex molecules. The synthesis of these compounds often involves electrophilic halogenation of an anisole (B1667542) precursor or a Williamson ether synthesis with a halogenated phenol (B47542).
Overview of 2-Bromo-5-chloro-4-fluoroanisole within the Field of Polyhalogenated Aromatics
Polyhalogenated aromatic compounds are hydrocarbons containing multiple halogen atoms. This class of chemicals is noted for its chemical stability and, in some cases, its persistence in the environment. nih.gov Research into polyhalogenated compounds spans various fields, from environmental science studying their breakdown and impact, to synthetic chemistry exploring their use as specialized intermediates. chemimpex.comnih.gov
This compound fits squarely within this field as a triply halogenated aromatic ether. Its structure contains bromine, chlorine, and fluorine atoms, which are expected to confer a unique combination of reactivity and physical properties. While detailed research findings specifically for this compound are not extensively documented in public sources, the study of its isomers provides insight into the potential applications of this substitution pattern.
For example, the closely related isomer, 5-Bromo-2-chloro-4-fluoroanisole (B125206), is recognized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comlabproinc.com It is particularly valuable in the development of anti-cancer agents and antibiotics, as well as herbicides and fungicides. chemimpex.com Its utility stems from its specific halogen substitution pattern, which allows for selective chemical reactions to build more complex, biologically active molecules. chemimpex.com This isomer is also used in material science for creating specialty polymers. chemimpex.com Given the similarities in atomic composition, it is plausible that this compound could serve as a valuable, yet currently underexplored, building block in synthetic and medicinal chemistry.
Chemical and Physical Data
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₅BrClFO |
| Molecular Weight | 239.47 g/mol |
Table 2: Properties of Isomer 5-Bromo-2-chloro-4-fluoroanisole
| Property | Value | Source |
| CAS Number | 146447-18-9 | labproinc.com |
| Physical State | Solid | labproinc.com |
| Appearance | White to Light yellow powder/crystal | tcichemicals.com |
| Melting Point | 72.0 to 76.0 °C | tcichemicals.com |
| Purity | >98.0% (GC) | tcichemicals.com |
Compound Index
Structure
3D Structure
Properties
Molecular Formula |
C7H5BrClFO |
|---|---|
Molecular Weight |
239.47 g/mol |
IUPAC Name |
1-bromo-4-chloro-5-fluoro-2-methoxybenzene |
InChI |
InChI=1S/C7H5BrClFO/c1-11-7-3-5(9)6(10)2-4(7)8/h2-3H,1H3 |
InChI Key |
WNEKHRLEXJDMGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1Br)F)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches to 2 Bromo 5 Chloro 4 Fluoroanisole
Precursor Synthesis and Regioselective Derivatization Strategies
The synthesis of 2-bromo-5-chloro-4-fluoroanisole is a multi-step process that begins with the formation of key halogenated fluoroanisole intermediates. These precursors are then subjected to carefully controlled bromination to yield the final product.
Synthesis of Key Halogenated Fluoroanisole Intermediates
The journey towards this compound necessitates the initial preparation of simpler, yet vital, halogenated fluoroanisole building blocks.
4-Fluoroanisole (B119533) is a fundamental precursor in this synthetic pathway. googleapis.comguidechem.com It can be synthesized through several methods, including the O-methylation of 4-fluorophenol (B42351) and the etherification of p-bromofluorobenzene. googleapis.comguidechem.com
One common laboratory-scale synthesis involves the O-methylation of 4-fluorophenol. In a typical procedure, 4-fluorophenol is reacted with methyl bromide in the presence of a base like sodium hydroxide (B78521) and a phase-transfer catalyst such as polyethylene (B3416737) glycol (PEG 600). googleapis.com This reaction is typically carried out in water at elevated temperatures, for instance, 85°C for several hours, to achieve a high conversion rate to 4-fluoroanisole. googleapis.com
An alternative and industrially significant route is the etherification of p-bromofluorobenzene. guidechem.comguidechem.com This method involves reacting p-bromofluorobenzene with sodium methoxide (B1231860) in a polar aprotic solvent like dimethylformamide (DMF), often with a copper-based catalyst such as cuprous chloride or cuprous bromide. guidechem.comguidechem.comgoogle.com The reaction is heated for an extended period, typically 10 to 16 hours, to drive the conversion to 4-fluoroanisole. guidechem.comguidechem.com This process boasts high conversion rates of p-bromofluorobenzene, often exceeding 99%, with high selectivity for the desired product. guidechem.com
| Precursor | Reagents | Solvent | Catalyst | Temperature | Reaction Time | Yield |
| 4-Fluorophenol | Methyl Bromide, Sodium Hydroxide | Water | PEG 600 | 85°C | 7 hours | ~97% (area %) |
| p-Bromofluorobenzene | Sodium Methoxide | DMF | Cuprous Chloride or Cuprous Bromide | Heating | 10-16 hours | >95% selectivity |
With 4-fluoroanisole in hand, the next step involves the introduction of a chlorine atom at the C-2 position to form 2-chloro-4-fluoroanisole (B1586196). googleapis.comchemimpex.com This is typically achieved through electrophilic chlorination.
A common method employs sulfuryl chloride as the chlorinating agent. googleapis.com In a representative reaction, 4-fluoroanisole is treated with sulfuryl chloride, often with a small amount of a base like triethylamine (B128534) (TEA), which can help to scavenge the HCl gas produced during the reaction. googleapis.com The reaction is typically carried out at a controlled temperature, for instance, with the temperature rising from 25°C to 37°C over the course of the addition of sulfuryl chloride. googleapis.com
| Starting Material | Chlorinating Agent | Additive | Temperature |
| 4-Fluoroanisole | Sulfuryl Chloride | Triethylamine (TEA) | 25°C to 37°C |
Direct Bromination Strategies for Aromatic Halogenation
The final and most critical step in the synthesis is the direct bromination of 2-chloro-4-fluoroanisole to introduce a bromine atom at the desired C-5 position. This step is fraught with regiochemical challenges.
Electrophilic aromatic bromination is the fundamental reaction employed for this transformation. The methoxy (B1213986) group (-OCH3) is a strong activating group and an ortho-, para-director, while the halogen atoms (fluorine and chlorine) are deactivating yet also ortho-, para-directing. The interplay of these electronic effects governs the position of the incoming bromine electrophile.
The bromination of 2-chloro-4-fluoroanisole can theoretically yield two primary products: the desired 5-bromo-2-chloro-4-fluoroanisole (B125206) and the undesired 6-bromo-2-chloro-4-fluoroanisole. googleapis.com The directing effects of the substituents on the aromatic ring make the separation of these isomers a significant challenge. The methoxy group strongly directs electrophilic attack to the positions ortho and para to it (positions 2, 4, and 6). However, positions 2 and 4 are already substituted. This leaves position 6 as a likely site for bromination. The halogens also direct ortho and para. The chlorine at C-2 directs to C-3 and C-5, while the fluorine at C-4 directs to C-3 and C-5.
To overcome this regiochemical challenge and favor the formation of the 5-bromo isomer, specific reaction conditions have been developed. One effective method involves the use of bromine in the presence of zinc bromide (ZnBr2) in an aqueous solution. googleapis.com When 2-chloro-4-fluoroanisole is heated with bromine and aqueous zinc bromide (for example, at 50-54°C), a significant preference for the 5-bromo isomer is observed. googleapis.com In a reported experiment, this method yielded a product mixture containing 78.8% of the desired 5-bromo-2-chloro-4-fluoroanisole and only 12.9% of the 6-bromo isomer. googleapis.com
| Substrate | Brominating Agent | Catalyst/Medium | Temperature | Product Distribution |
| 2-Chloro-4-fluoroanisole | Bromine | Aqueous Zinc Bromide | 50-54°C | 78.8% 5-BCFA, 12.9% 6-BCFA |
Electrophilic Aromatic Bromination: Mechanistic and Regiochemical Considerations
Catalytic Systems for Enhanced Selectivity (e.g., Zinc Halide mediated bromination)
The synthesis of this compound, where the bromine atom is introduced at a specific position relative to existing chloro and fluoro substituents, demands high regioselectivity. The particular substitution pattern of this compound makes its synthesis, in preference to isomeric byproducts, a significant challenge. googleapis.com One effective method to control the regioselectivity of bromination on an activated and already halogenated ring is through the use of a Lewis acid catalyst, such as a zinc halide.
A documented synthesis of 5-Bromo-2-chloro-4-fluoroanisole (an isomer of the target compound, demonstrating the principle) utilizes zinc bromide (ZnBr₂) to direct the bromination of 2-chloro-4-fluoroanisole (CFA). googleapis.com In this process, bromine is added to a mixture of CFA and aqueous zinc bromide. The reaction is warmed to approximately 50-54°C. googleapis.com The zinc bromide catalyst is crucial for achieving the desired isomer distribution. Analysis of the reaction mixture showed a significant preference for the formation of the 5-bromo isomer over the 6-bromo isomer, highlighting the catalyst's role in directing the electrophilic aromatic substitution. googleapis.com
Table 1: Zinc Bromide Mediated Bromination of 2-Chloro-4-fluoroanisole
| Reactant | Catalyst | Reagent | Temperature | Product Distribution |
|---|
This table is based on data from a patented synthesis process, illustrating the selectivity enhancement provided by the zinc halide catalyst. googleapis.com
Alternative Halogenation Techniques for Multi-halogenated Systems
Conventional halogenation often employs elemental halogens (X₂), which can be hazardous and produce corrosive byproducts like hydrohalic acid. eurekaselect.com For the synthesis of complex, multi-halogenated molecules, alternative techniques are sought for their improved safety, selectivity, and efficiency.
Several greener and more sustainable strategies have been developed:
N-Halo Reagents : Reagents such as N-halosuccinimides (NCS, NBS) and 1,3-dihalo-5,5-dimethylhydantoins are popular, easy-to-handle sources of halonium ions. eurekaselect.comresearchgate.net Their reactivity can be enhanced using catalytic activators. nsf.gov For instance, a combination of N-bromosuccinimide and PhSSiMe₃ or PhSSPh has been shown to effectively brominate less reactive aromatic compounds. researchgate.net
Oxidative Halogenation : This method generates an electrophilic halogen species "in situ" from alkali halogen salts (e.g., NaCl, HBr) using an oxidant like hydrogen peroxide (H₂O₂) or persulfate (S₂O₈²⁻). eurekaselect.comfu-berlin.de This approach avoids the direct use of elemental halogens. Photocatalytic versions using catalysts like riboflavin (B1680620) tetraacetate or poly(heptazine imide) under visible light can promote the oxidative halogenation of electron-rich aromatic compounds with excellent yields. fu-berlin.de
Mechanochemistry : Ball milling techniques offer a solvent-minimized, sustainable pathway for halogenation. acs.orgacs.org For example, a mechanoredox system using piezoelectric materials like BaTiO₃ can activate aryl diazonium salts for halogenation, providing a metal-catalyst-free alternative to traditional Sandmeyer reactions. acs.orgacs.org
Boron-Directed Halogenation : For precise regiocontrol, directing groups can be employed. Boron-based directing groups allow for highly regioselective ortho-halogenation via an oxidative halodeboronation strategy, which is metal-free and tolerant of various functional groups. gu.se
Multi-Step Synthetic Routes to Achieve Target Compound
The construction of this compound necessitates a multi-step approach where the sequence of reactions is critical to achieving the correct substitution pattern. lumenlearning.com The directing effects of the substituents introduced at each stage dictate the position of the next incoming group. numberanalytics.com
Sequential Halogenation and Etherification Pathways
A common and logical strategy involves a sequence of etherification and halogenation steps, where the order is chosen to leverage the directing effects of the substituents.
One plausible pathway begins with a substituted phenol (B47542), which is first etherified and then sequentially halogenated. For instance, a synthesis could start from 4-fluorophenol. googleapis.com
Etherification : 4-Fluorophenol is converted to 4-fluoroanisole via Williamson ether synthesis or other methylation methods. googleapis.comgoogle.com A general procedure for methylating a phenol involves reacting it with a methylating agent like methyl iodide in the presence of a base such as potassium carbonate. chemicalbook.comchemicalbook.com
Chlorination : The resulting 4-fluoroanisole is then chlorinated. The methoxy group is a strong ortho-, para-director, while the fluorine is a weaker ortho-, para-director. This leads to the introduction of chlorine at the position ortho to the methoxy group, yielding 2-chloro-4-fluoroanisole. googleapis.com
Bromination : The final bromination of 2-chloro-4-fluoroanisole is then carried out. The existing methoxy, fluoro, and chloro groups direct the incoming bromine. Using a catalytic system like zinc bromide can enhance selectivity for the desired this compound isomer. googleapis.com
Alternatively, a route could begin with a pre-halogenated phenol, such as 2-bromo-5-chlorophenol, which is then methylated in a final step to yield the target anisole (B1667542). chemicalbook.com The choice of pathway often depends on the commercial availability and cost of the starting materials.
Strategies for Orthogonal Halogen Introduction and Functionalization
Orthogonal synthesis implies the ability to introduce and functionalize different halogen atoms selectively without affecting others on the same molecule. This is paramount for a compound with three distinct halogens.
The key strategy lies in exploiting the different directing strengths and steric effects of the substituents at each step. lumenlearning.com In the synthesis starting from 4-fluoroanisole, the powerful ortho-, para-directing methoxy group dominates, first directing chlorination to the C2 position. googleapis.com In the subsequent bromination step, the combined electronic and steric influences of the methoxy, fluoro, and newly introduced chloro groups guide the bromine to the C5 position (relative to the chlorine), a position activated by the methoxy group and influenced by the other halogens. googleapis.com
Advanced strategies for achieving such selectivity include:
Directing Group-Assisted C-H Functionalization : This involves using a functional group on the molecule to act as an internal ligand, directing a metal catalyst to a specific C-H bond for halogenation. rsc.orgresearchgate.net This allows for regioselectivity that may not be achievable based on inherent electronic effects alone.
Halogen Dance Reactions : In some systems, a halogen can be induced to migrate to a different position on the aromatic ring under specific basic conditions, although this is less controlled for generating a specific isomer from a complex starting material.
Boron Intermediates : As mentioned previously, C-H borylation followed by selective halodeboronation offers a powerful, modern tool for installing halogens at specific, desired locations. gu.se
Advancements in Sustainable and Efficient Synthesis
The principles of green chemistry aim to reduce waste, avoid hazardous substances, and improve energy efficiency in chemical manufacturing. nih.govsnu.ac.kr These principles are increasingly applied to the synthesis of complex molecules like halogenated anisoles.
Development of Green Chemistry Protocols (e.g., Recyclable Catalysts)
Significant progress has been made in developing greener protocols for halogenation reactions, a key process in the synthesis of this compound.
Recyclable Catalysts : Homogeneous catalysts, while often selective, can be difficult to separate from the product. nih.gov Innovations include catalysts that precipitate out of the reaction mixture upon completion, allowing for simple decantation and reuse. nih.gov Methods for recycling catalyst compositions used in aromatic ring halogenation, such as those involving Group 4-13 metal halides, have also been developed, improving the economic and environmental profile of the process. google.com
Green Solvents and Conditions : Replacing hazardous organic solvents is a core tenet of green chemistry. mdpi.com Water is an ideal green solvent, though its use can be challenging for non-polar organic reactants. mdpi.com Another approach is to use hydrogen peroxide as a clean oxidant in aqueous acetic acid for the in situ generation of electrophilic bromine or iodine from ammonium (B1175870) halides, offering a greener alternative to N-halosuccinimides. researchgate.net
Photocatalysis and Mechanochemistry : As previously noted, visible-light photocatalysis and solvent-free mechanochemical methods represent cutting-edge green approaches. fu-berlin.deacs.orgacs.org They often operate under mild conditions, reduce the need for harsh reagents, and can utilize recyclable catalysts, thereby minimizing waste and energy consumption. acs.orgacs.orgnih.gov
By integrating these advanced methodologies, the synthesis of specialty chemicals like this compound can be made more efficient, selective, and environmentally benign.
Implementation of Flow Chemistry Techniques in Industrial Production
The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the manufacturing of specialty chemicals, including the synthesis of complex molecules like this compound. This shift is driven by the numerous advantages offered by flow chemistry, such as enhanced safety, improved process control, higher yields, and greater scalability. rsc.orgacs.org While specific industrial-scale continuous production data for this compound is not extensively published, the well-established principles of flow chemistry for halogenation of aromatic compounds provide a strong basis for its application. rsc.orgmdpi.com This section will explore the strategic implementation of flow chemistry for the industrial production of this key intermediate.
Flow chemistry involves the continuous movement of reactants through a network of tubes or microreactors, where the chemical transformation occurs. helgroup.com This contrasts with batch production, where all reactants are combined in a large vessel and the reaction proceeds over a set period. helgroup.com The inherent characteristics of flow systems, such as high surface-area-to-volume ratios, enable superior heat and mass transfer, which is particularly beneficial for highly exothermic and rapid reactions like electrophilic aromatic bromination. rsc.orgmdpi.com
Strategic Advantages of Flow Chemistry for Halogenated Anisole Synthesis:
The synthesis of this compound involves the precise introduction of a bromine atom onto a pre-existing chloro-fluoro-substituted anisole ring. This electrophilic aromatic substitution is typically fast and generates significant heat. masterorganicchemistry.com In a large-scale batch reactor, managing the heat generated and ensuring uniform mixing can be challenging, potentially leading to side reactions and the formation of impurities. rsc.org Flow chemistry directly addresses these challenges.
Key advantages include:
Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time. rsc.orgmdpi.com This is particularly crucial when handling reactive and corrosive reagents like bromine. In-line quenching of any unreacted hazardous materials can further enhance process safety. rsc.org
Precise Process Control: Flow reactors allow for tight control over reaction parameters such as temperature, pressure, residence time, and stoichiometry. thalesnano.com This precision is critical for achieving high regioselectivity in the bromination of a multi-substituted aromatic ring, ensuring the bromine atom is directed to the desired position.
Improved Yield and Purity: The superior heat and mass transfer in flow systems minimizes the formation of hotspots and concentration gradients, leading to fewer byproducts and a higher yield of the desired isomer. beilstein-journals.org This can reduce the need for extensive downstream purification steps.
Scalability: Scaling up a flow chemistry process is typically more straightforward than for a batch process. rsc.orgacs.org Instead of designing and building progressively larger and more complex reactors, production can often be increased by running the flow system for longer periods or by operating multiple reactors in parallel. rsc.org
Process Intensification: Flow chemistry allows for the use of more aggressive reaction conditions, such as higher temperatures and pressures, in a controlled and safe manner. thalesnano.combeilstein-journals.org This can significantly accelerate reaction rates, leading to higher throughput from a smaller manufacturing footprint. beilstein-journals.org
Conceptual Flow Process for this compound Production:
A plausible industrial flow process for the synthesis of this compound would likely involve the following key stages, executed in a continuous and integrated manner:
Reagent Delivery: Precise pumping systems would continuously deliver streams of the starting material (e.g., 3-chloro-4-fluoroanisole), the brominating agent (e.g., a solution of bromine in a suitable solvent), and a catalyst (if required) into the reactor system.
Mixing and Reaction: The reactant streams would converge in a micromixer to ensure rapid and homogeneous mixing before entering the main reactor. The reactor itself could be a coiled tube reactor or a more sophisticated microreactor, potentially made of materials resistant to corrosive reagents. For gas-liquid reactions, specialized reactors like tube-in-tube systems can be employed to ensure efficient dissolution and reaction of gaseous reagents. acs.orgrsc.org The temperature of the reactor would be precisely controlled, potentially through immersion in a thermostatically controlled bath.
In-line Quenching: Upon exiting the reactor, the product stream would immediately be mixed with a quenching agent (e.g., a solution of sodium thiosulfate) to neutralize any unreacted bromine, thereby stopping the reaction and preventing the formation of further byproducts. mdpi.com
Work-up and Purification: The quenched stream could then pass through a continuous liquid-liquid separator to remove aqueous waste. Further in-line purification steps, such as passing the organic phase through a packed-bed column containing a scavenger resin, could be integrated to remove impurities before the final product is collected.
The following table provides a hypothetical comparison of key parameters for the synthesis of a halogenated aromatic compound in a traditional batch process versus a conceptual continuous flow process, illustrating the potential benefits of flow chemistry.
| Parameter | Traditional Batch Process | Conceptual Continuous Flow Process |
| Reaction Volume | 1000 L | 10 L (Reactor Volume) |
| Reaction Time | 6 - 8 hours | 10 - 20 minutes (Residence Time) |
| Temperature Control | +/- 5 °C | +/- 1 °C |
| Yield | 85% | >95% |
| Purity (pre-purification) | 90% | 98% |
| Safety Profile | High risk due to large volume of hazardous materials | Significantly lower risk due to small hold-up volume and in-line quenching |
| Scalability | Requires significant re-engineering of equipment | Achieved by longer run times or parallelization |
Research Findings and Industrial Perspective:
While specific case studies on the flow synthesis of this compound are scarce in publicly available literature, extensive research has demonstrated the successful application of continuous flow for various halogenation reactions on aromatic compounds. rsc.orgmdpi.commdpi.com For instance, the bromination of a range of aromatic substrates has been achieved with high yields and selectivity using in-situ generation of bromine in a flow system, which circumvents the need to handle and store large quantities of molecular bromine. mdpi.com
Techno-economic analyses comparing batch and continuous processes for the production of pharmaceuticals and fine chemicals have often shown that flow chemistry can lead to significant reductions in both capital and operational expenditure. acs.orgresearchgate.netresearchwithrutgers.comnih.gov These savings are attributed to smaller equipment size, lower energy consumption, reduced waste generation, and higher process efficiency. acs.org Given these well-documented advantages, the implementation of flow chemistry for the industrial production of this compound is a highly viable and economically attractive strategy for manufacturers.
Reactivity and Mechanistic Investigations of 2 Bromo 5 Chloro 4 Fluoroanisole and Analogues
Electrophilic Aromatic Substitution (EAS) Pathways
In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene (B151609) ring. The substituents already present on the ring determine the rate and regioselectivity of the reaction.
The directing effects of the substituents on the anisole (B1667542) ring are crucial in predicting the outcome of EAS reactions.
Methoxy (B1213986) Group (-OCH3): The methoxy group is a powerful activating group and an ortho, para-director. tiktok.com Its oxygen atom has lone pairs of electrons that can be donated to the aromatic ring through resonance, increasing the electron density at the ortho and para positions. masterorganicchemistry.comyoutube.com This resonance effect far outweighs its inductive electron-withdrawing effect, making the ring significantly more reactive towards electrophiles than benzene. masterorganicchemistry.comyoutube.com For instance, anisole is about 10^8 times more reactive than benzene in electrophilic substitution. masterorganicchemistry.com
Halogen Substituents (-F, -Cl, -Br): Halogens are a unique class of substituents in EAS reactions. They are deactivating groups, meaning they make the aromatic ring less reactive than benzene. libretexts.orgpressbooks.pub This is due to their strong electron-withdrawing inductive effect. However, they are ortho, para-directors because their lone pair electrons can be donated to the ring through resonance, which helps to stabilize the positively charged intermediate (the sigma complex or arenium ion) formed during the reaction. libretexts.orgpressbooks.pub The deactivating effect of halogens increases with decreasing electronegativity (F < Cl < Br < I), while the reactivity of the halogenated benzene ring follows the order of electronegativity, with the most electronegative halogen being the least deactivating. libretexts.org
In 2-Bromo-5-chloro-4-fluoroanisole, the powerful activating and ortho, para-directing effect of the methoxy group dominates. The available positions for electrophilic attack are C3 and C6. The directing influence of the halogens also needs to be considered. The fluorine at C4 and bromine at C2 will direct incoming electrophiles to their ortho and para positions. The chlorine at C5 will also direct ortho and para. The cumulative effect of these substituents will determine the final regioselectivity of the reaction.
Table 1: Influence of Substituents on EAS
| Substituent | Effect on Reactivity | Directing Effect |
| -OCH3 | Activating | ortho, para |
| -F, -Cl, -Br | Deactivating | ortho, para |
The mechanism of EAS involves the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org The stability of this intermediate is key to understanding the activating and deactivating effects of substituents.
Activating Groups: Electron-donating groups, like the methoxy group, stabilize the positively charged sigma complex through resonance. masterorganicchemistry.comyoutube.com The lone pair on the oxygen atom can be delocalized into the ring, creating an additional resonance structure where all atoms have a complete octet. scribd.com This significantly lowers the activation energy of the rate-determining step, leading to a faster reaction rate. scribd.com
Deactivating Groups: Electron-withdrawing groups, such as halogens, destabilize the sigma complex through their inductive effect, pulling electron density away from the positively charged ring. youtube.com This increases the activation energy and slows down the reaction. scribd.com Although halogens are deactivating, their ability to donate a lone pair of electrons through resonance can still stabilize the sigma complex when the attack is at the ortho or para positions, which is why they are ortho, para-directors. pressbooks.pub
The interplay between inductive and resonance effects is fundamental to the reactivity of substituted benzenes. nih.gov In this compound, the strong resonance donation from the methoxy group is the dominant activating force, while the inductive withdrawal from the three halogens collectively deactivates the ring to some extent compared to anisole itself.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Aromatic rings that are electron-deficient can undergo nucleophilic aromatic substitution, where a nucleophile displaces a leaving group.
For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.com In the case of this compound, the halogens themselves act as electron-withdrawing groups, but they are not as strongly activating as, for example, a nitro group (-NO2). chemistrysteps.combyjus.com
A key feature of the SNAr mechanism is that the rate-determining step is the attack of the nucleophile to form a negatively charged intermediate called a Meisenheimer complex. wikipedia.org The stability of this complex is enhanced by electron-withdrawing groups. The relative ability of halogens to act as leaving groups in SNAr reactions is typically F > Cl ≈ Br > I. wikipedia.org This is because the more electronegative fluorine atom is better at stabilizing the partial negative charge on the carbon to which it is attached in the transition state leading to the Meisenheimer complex. Therefore, in a hypothetical SNAr reaction on this compound, the fluorine atom would be the most likely halogen to be displaced by a nucleophile, assuming the reaction is feasible.
The presence of strong electron-withdrawing groups, such as nitro groups, ortho or para to a leaving group significantly facilitates SNAr reactions by stabilizing the anionic Meisenheimer intermediate through resonance. byjus.compressbooks.pub In the absence of such strong activating groups, SNAr reactions are generally difficult to achieve. nih.gov
Another pathway for nucleophilic aromatic substitution involves the formation of diazonium salts. chemistrysteps.combyjus.com An amino group on the aromatic ring can be converted into a diazonium group (-N2+), which is an excellent leaving group. The loss of N2 gas drives the reaction forward, allowing for the substitution by a wide range of nucleophiles. chemistrysteps.com If this compound were to be modified to include an amino group, this could provide a route for nucleophilic substitution.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.gov Aryl halides, such as this compound, are common substrates in these reactions. The reactivity of the different carbon-halogen bonds in this molecule would likely vary depending on the specific catalytic system employed.
Common cross-coupling reactions include:
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. mdpi.commdpi.com
Sonogashira Coupling: This involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. mdpi.com
Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds from aryl halides and amines.
In the context of this compound, the C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. The C-F bond is typically the least reactive and often remains intact under standard coupling conditions. This differential reactivity would allow for selective functionalization at the bromine-bearing carbon. For instance, a Suzuki coupling could potentially be performed selectively at the C2 position to introduce a new carbon-carbon bond, leaving the chloro and fluoro substituents untouched.
Suzuki–Miyaura Coupling Investigations for Carbon-Carbon Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, typically involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org This reaction is favored in organic synthesis due to its mild conditions, the commercial availability and low toxicity of boronic acids, and the ease of removal of inorganic byproducts. wikipedia.orgfishersci.co.uk
In the context of polysubstituted haloaromatics like this compound, the Suzuki-Miyaura coupling offers a pathway to selectively form a new C-C bond at the position of one of the halogen atoms. The general mechanism involves the oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org
Research has demonstrated the feasibility of regioselective Suzuki-Miyaura coupling reactions on molecules with multiple halogen substituents. For instance, in a study involving 2-bromo-4-chlorophenyl-2-bromobutanoate, a palladium-catalyzed Suzuki coupling with various phenylboronic acids resulted in the selective substitution of the bromine atom on the phenyl ring. This selectivity is attributed to the different rates of oxidative addition of the palladium(0) species to the C-Br versus the C-Cl bond. nih.gov Similar selectivity would be expected for this compound, where the C-Br bond is more reactive towards palladium insertion than the C-Cl or C-F bonds.
A general procedure for a Suzuki-Miyaura coupling reaction would involve the haloanisole, a boronic acid, a palladium catalyst (such as Pd(OAc)2 or a pre-catalyst), a ligand (like a phosphine), and a base in a suitable solvent. researchgate.net The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | 2-Bromo-4-chlorophenyl-2-bromobutanoate | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 75 |
| 2 | 2-Bromo-4-chlorophenyl-2-bromobutanoate | 4-Methylphenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 81 |
| 3 | 2-Bromo-4-chlorophenyl-2-bromobutanoate | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 78 |
| 4 | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene | >95 (conversion) |
This table presents data from studies on similar substituted haloaromatics to illustrate typical reaction conditions and outcomes for Suzuki-Miyaura coupling reactions. The specific yields for this compound would require experimental determination.
Palladium-Catalyzed Arylation and Regioselective Functionalization
Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for the functionalization of aromatic compounds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. In the case of haloanisoles, this methodology allows for the introduction of aryl groups at specific positions on the aromatic ring, guided by the directing effects of existing substituents and the choice of catalytic system.
For N-substituted pyrazoles containing a halogen at the 4-position, palladium-catalyzed direct arylation with aryl bromides has been shown to proceed with high regioselectivity at the C5 position. nih.govrsc.org This chemoselectivity, where the C-H bond is functionalized in the presence of a more reactive C-halogen bond, is noteworthy. A simple phosphine-free catalytic system, such as 1 mol% Pd(OAc)2 in DMA with KOAc as the base, has proven effective for this transformation. rsc.org This approach avoids the cleavage of the C-Br or C-I bonds on the pyrazole (B372694) ring, highlighting the potential for highly selective functionalization. rsc.org
While direct C-H arylation of this compound itself is not explicitly detailed in the provided context, the principles of regioselectivity observed in analogous systems are applicable. The methoxy group is an ortho-, para-director, while the halogens are deactivating but also ortho-, para-directing. The interplay of these electronic and steric effects, along with the specific catalytic system employed, would determine the site of arylation. For instance, palladium-catalyzed C-H fluoroalkylation of indoles has been achieved with high regioselectivity at the C4-position by employing a removable directing group at the C3-position. rsc.org This demonstrates that directing group strategies can be employed to control the position of functionalization in complex heterocyclic systems.
Exploration of Other Cross-Coupling Methodologies (e.g., Kumada, Stille, Hiyama)
Beyond the Suzuki-Miyaura coupling, several other palladium- or nickel-catalyzed cross-coupling reactions are instrumental in forming carbon-carbon bonds. These include the Kumada, Stille, and Hiyama couplings, each utilizing different organometallic reagents.
The Kumada coupling employs a Grignard reagent (organomagnesium halide) as the nucleophilic partner. wikipedia.orgorganic-chemistry.org It is a historically significant reaction and remains a cost-effective method for synthesizing unsymmetrical biaryls. organic-chemistry.org The reaction is typically catalyzed by nickel or palladium complexes. wikipedia.org For a substrate like this compound, the Grignard reagent would preferentially react at the more labile C-Br bond. A study on the Kumada-type reaction of bromo- and iodoanilines with Grignard reagents demonstrated successful coupling using a palladium source and a specific phosphine (B1218219) ligand. nih.gov
The Stille reaction involves the coupling of an organohalide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org A key advantage of the Stille coupling is the stability of organostannanes to air and moisture. wikipedia.org However, a significant drawback is the toxicity of the tin reagents. organic-chemistry.org The mechanism is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.org
The Hiyama coupling utilizes an organosilane as the coupling partner in the presence of an activating agent, such as a fluoride (B91410) ion or a base. organic-chemistry.org This reaction is comparable to the Suzuki coupling but offers an alternative when boronic acids are not suitable. organic-chemistry.org The activation of the silicon-carbon bond is a crucial step for the transmetalation to the palladium center. organic-chemistry.org Hiyama coupling has been successfully applied to the synthesis of a variety of compounds, including diarylmethanes. mdpi.com
Table 2: Comparison of Cross-Coupling Methodologies
| Reaction | Organometallic Reagent | Typical Catalyst | Key Features |
| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Palladium | Mild conditions, low toxicity of reagents, broad utility. wikipedia.orgfishersci.co.uk |
| Kumada | Organomagnesium (Grignard reagent) | Nickel or Palladium | Cost-effective, uses readily available Grignard reagents. wikipedia.orgorganic-chemistry.org |
| Stille | Organotin (stannane) | Palladium | Stable organometallic reagents, but toxic. wikipedia.orgorganic-chemistry.org |
| Hiyama | Organosilicon (silane) | Palladium | Requires an activating agent for the silane. organic-chemistry.org |
Targeted Functional Group Transformations
This section focuses on specific chemical modifications that can be performed on the substituents of this compound and its analogues.
Oxidation Reactions (e.g., to sulfoxides or sulfones in thioanisole (B89551) analogues)
The oxidation of sulfur-containing analogues, such as thioanisoles, is a fundamental transformation in organic synthesis. The controlled oxidation of a thioether can yield either a sulfoxide (B87167) or a sulfone, both of which are valuable functional groups in medicinal chemistry and materials science. researchgate.netrsc.orgresearchgate.net
The selective oxidation of thioanisole to its corresponding sulfoxide can be achieved using various oxidizing agents and catalytic systems. researchgate.netrsc.org For instance, hydrogen peroxide (H₂O₂) is a common and environmentally friendly oxidant. researchgate.netresearchgate.net The selectivity between the sulfoxide and the sulfone can often be controlled by the reaction conditions, such as the stoichiometry of the oxidant, temperature, and the choice of catalyst. researchgate.netorganic-chemistry.org For example, using H₂O₂ as the oxidant, certain catalysts can selectively produce the sulfoxide, while others favor the formation of the sulfone. organic-chemistry.org Electrochemical methods also provide a means for selective oxidation, where the applied potential can determine whether the sulfoxide or sulfone is the major product. rsc.org
Table 3: Oxidation of Thioanisole Analogues
| Substrate | Oxidant | Catalyst/Conditions | Major Product | Reference |
| Thioanisole | H₂O₂ | Lanthanide-substituted phosphotungstates | Sulfoxide/Sulfone | researchgate.net |
| Thioanisole | H₂O₂ | Deep eutectic solvent | Sulfoxide | researchgate.net |
| Thioanisole | Electrochemical (2.0-2.5 V) | MeCN/HCl | Methyl phenyl sulfoxide | rsc.org |
| Thioanisole | Electrochemical (3.5-4.0 V) | MeCN/HCl | Methyl phenyl sulfone | rsc.org |
Reduction Reactions of Halogen Substituents
The selective reduction of halogen substituents on an aromatic ring is a useful transformation for synthesizing compounds with specific substitution patterns. In the context of polyhalogenated aromatic compounds, achieving selective dehalogenation can be challenging.
While specific examples for this compound are not provided in the search results, general methods for the reduction of aryl halides are well-established. These methods often involve catalytic hydrogenation, using a palladium catalyst on a carbon support (Pd/C) with a hydrogen source. The reactivity of the halogens towards reduction generally follows the order I > Br > Cl > F. This trend allows for the possibility of selective dehalogenation. For a molecule like this compound, it would be expected that the C-Br bond would be the most susceptible to reduction.
Other reducing agents, such as zinc dust in the presence of an acid or certain hydride reagents, can also be employed for dehalogenation. The choice of reducing agent and reaction conditions is critical for achieving the desired selectivity.
Side Chain Functionalization (e.g., Aryl Hydroxymethylation via Bouveault Formylation and Hydride Reduction)
Functionalization of the aromatic ring can also be achieved by introducing a side chain, which can then be further modified. One classic method for introducing a formyl group (-CHO) onto an aromatic ring is the Bouveault aldehyde synthesis. wikipedia.org This reaction involves the formation of a Grignard reagent from an aryl halide, which then reacts with a disubstituted formamide, such as N,N-dimethylformamide (DMF). Subsequent hydrolysis of the resulting hemiaminal intermediate yields the corresponding aldehyde. wikipedia.org
For this compound, the Grignard reagent would likely form at the more reactive C-Br position. Reaction of this Grignard reagent with DMF would introduce a formyl group at the 2-position of the anisole ring, displacing the bromine atom.
Once the aldehyde is formed, it can be readily reduced to a hydroxymethyl group (-CH₂OH) using a variety of hydride reducing agents. youtube.com Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com Sodium borohydride is a milder reagent and can often be used in protic solvents like ethanol, while lithium aluminum hydride is a more powerful reducing agent that requires an anhydrous solvent and a separate aqueous workup step. youtube.com This two-step sequence of formylation followed by reduction provides a route to aryl hydroxymethyl compounds.
Ether Cleavage and Demethylation (e.g., methoxyl cleavage to phenols)
The cleavage of the ether bond in this compound, resulting in the formation of the corresponding phenol (B47542), 2-bromo-5-chloro-4-fluorophenol, is a critical transformation in the synthesis of various compounds. This demethylation is most commonly and effectively achieved using strong Lewis acids, with boron tribromide (BBr₃) in an anhydrous solvent being the reagent of choice for aryl methyl ethers. researchgate.netmdma.chmasterorganicchemistry.com The reaction proceeds under mild conditions and is generally high-yielding. researchgate.net
The mechanism of ether cleavage with boron tribromide involves the initial formation of a Lewis acid-base complex between the highly electrophilic boron atom and the ether oxygen. researchgate.netnih.gov This coordination weakens the carbon-oxygen bond of the methyl group. Subsequent nucleophilic attack by a bromide ion, either from another equivalent of BBr₃ or from the dissociation of the initial complex, on the methyl group leads to the cleavage of the ether bond. researchgate.netnih.gov This process follows an Sₙ2 pathway for methyl ethers. masterorganicchemistry.commasterorganicchemistry.com The reaction ultimately yields the corresponding aryloxyboron dibromide intermediate, which upon aqueous workup, is hydrolyzed to the final phenol. researchgate.net
Detailed mechanistic studies on anisole have suggested that one equivalent of BBr₃ can demethylate up to three equivalents of the ether, proceeding through a triphenoxyborane intermediate before hydrolysis. nih.govcore.ac.uk This highlights the efficiency of BBr₃ in this transformation.
The following tables summarize the reaction conditions for the demethylation of analogues of this compound, providing insight into the expected experimental parameters for this transformation.
Table 1: General Conditions for Demethylation of Substituted Anisoles with Boron Tribromide
| Starting Material | Reagent | Solvent | Temperature | Reaction Time | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Aryl Methyl Ether | Boron Tribromide (BBr₃) | Dichloromethane (B109758) (DCM) | -20 °C to Room Temperature | Overnight | Aryl Hydroxide (B78521) (Phenol) | Not specified | chemicalbook.com |
| 2-Bromo-4-fluorobenzyl ether | Boron Tribromide (BBr₃) | Dichloromethane (DCM) | 0 °C to 25 °C | 16 hours | 2-Bromo-4-fluorophenol (B1268413) | Not specified | guidechem.com |
| 3,3'-Dimethoxybiphenyl | Boron Tribromide (BBr₃) | Dichloromethane (DCM) | -80 °C to Room Temperature | Overnight | 3,3'-Dihydroxybiphenyl | 77-86% | orgsyn.org |
Table 2: Synthesis of a Key Analogue: 2-Bromo-4-fluorophenol
| Reactant | Reagent | Solvent | Temperature | Reaction Time | Workup | Product | Reference |
|---|---|---|---|---|---|---|---|
| 2-Bromo-4-fluorobenzyl ether (15 g) | BBr₃ (27.5 g) | Dichloromethane (150 mL) | 0 °C initially, then 25 °C | 16 hours | Quenched with methanol (B129727) at 0 °C, washed with water, extracted with dichloromethane | 2-Bromo-4-fluorophenol | guidechem.com |
The synthesis of the starting material, this compound, and its analogues is typically achieved through halogenation of the corresponding substituted anisole. For example, 5-bromo-2-chloro-4-fluoroanisole (B125206) has been synthesized by the bromination of 2-chloro-4-fluoroanisole (B1586196). googleapis.com
The reactivity of the ether cleavage is influenced by the substituents on the aromatic ring. Electron-donating groups can facilitate the reaction, while electron-withdrawing groups may have a retarding effect. However, BBr₃ is a potent enough reagent to demethylate a wide variety of substituted aryl methyl ethers effectively. researchgate.netmdma.ch
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of organic chemistry for determining molecular structure. Different nuclei within a molecule resonate at distinct frequencies when placed in a magnetic field, providing a wealth of information.
¹H NMR Analysis for Proton Environments
Proton NMR (¹H NMR) spectroscopy would be instrumental in identifying the number of distinct proton environments in the 2-Bromo-5-chloro-4-fluoroanisole molecule. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of the bromine, chlorine, and fluorine atoms, as well as the electron-donating effect of the methoxy (B1213986) group. The splitting patterns (spin-spin coupling) between adjacent protons would reveal their connectivity on the benzene (B151609) ring. The methoxy group would be expected to appear as a singlet, integrating to three protons.
¹³C NMR for Carbon Skeleton and Substituent Effects
Carbon-13 NMR (¹³C NMR) spectroscopy would provide a count of the unique carbon atoms in the molecule. The chemical shifts of the seven carbon atoms (six in the aromatic ring and one in the methoxy group) would be significantly affected by the attached substituents. The carbon atoms bonded to the electronegative halogens (bromine, chlorine, and fluorine) would exhibit characteristic downfield shifts.
¹⁹F NMR for Fluorine Chemical Shifts and Spin-Spin Coupling
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique that would provide specific information about the fluorine atom in the molecule. The chemical shift of the fluorine signal would be characteristic of its position on the aromatic ring and its electronic environment. Furthermore, coupling between the fluorine and adjacent protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) would provide valuable structural information.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound with a high degree of accuracy. This would allow for the unambiguous determination of its molecular formula, C₇H₅BrClFO. The isotopic pattern observed in the mass spectrum, particularly due to the presence of bromine and chlorine with their characteristic natural isotopic abundances, would further confirm the elemental composition of the molecule.
While the theoretical framework for the spectroscopic analysis of this compound is well-understood, the absence of published experimental data prevents a detailed, data-driven discussion as outlined. Chemical suppliers that list this compound for sale may possess this data, but it is not currently in the public domain.
Analysis of Fragmentation Patterns for Structural Insights (e.g., ASAP, ESI-MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. Techniques such as Atmospheric Solids Analysis Probe (ASAP) and Electrospray Ionization (ESI-MS) are instrumental in this process.
When a molecule of this compound is introduced into the mass spectrometer, it is ionized to form a molecular ion. The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. Due to the presence of bromine and chlorine isotopes (79Br/81Br and 35Cl/37Cl), the molecular ion peak will appear as a characteristic cluster of isotopic peaks.
The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is unique to the compound's structure. For this compound, expected fragmentation pathways could involve the loss of a methyl group (-CH₃) from the anisole (B1667542) moiety, or the cleavage of the carbon-halogen bonds. The analysis of these fragmentation patterns provides valuable insights into the connectivity of the atoms within the molecule.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups and molecular vibrations within a compound.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, allowing for their identification.
For this compound, the FT-IR spectrum would be expected to show absorption bands corresponding to:
C-H stretching vibrations of the aromatic ring and the methoxy group.
C-O stretching vibrations of the ether linkage.
C=C stretching vibrations within the aromatic ring.
C-Br, C-Cl, and C-F stretching vibrations .
The precise positions of these bands can be influenced by the substitution pattern on the aromatic ring. While general spectral regions for these functional groups are well-established, specific FT-IR absorption data for this compound is not available in the public domain.
Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations
FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. The resulting spectrum provides information on the vibrational modes of the molecule. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.
The FT-Raman spectrum of this compound would provide additional information on the vibrations of the carbon skeleton and the carbon-halogen bonds. However, specific experimental FT-Raman spectral data for this compound could not be located in the surveyed literature.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-ray Diffraction for Definitive Structural Characterization
This technique involves irradiating a single crystal of the compound with X-rays. The diffraction pattern produced is dependent on the arrangement of atoms within the crystal lattice. By analyzing this pattern, the exact positions of all atoms in the molecule can be determined, providing an unambiguous structural characterization.
To date, no single crystal X-ray diffraction studies for this compound have been reported in the scientific literature. Therefore, definitive crystallographic data is unavailable.
Analysis of Bond Lengths, Bond Angles, and Torsional Angles
If a single crystal X-ray structure were available for this compound, a detailed analysis of its geometric parameters would be possible. This would include:
Bond Lengths: The distances between bonded atoms (e.g., C-C, C-O, C-H, C-Br, C-Cl, C-F).
Bond Angles: The angles formed by three connected atoms (e.g., C-C-C, C-O-C).
Torsional Angles: The dihedral angles that describe the conformation of the molecule, such as the orientation of the methoxy group relative to the aromatic ring.
This information would provide a precise and detailed model of the molecule in the solid state. The table below illustrates the type of data that would be obtained from such an analysis.
Table 1. Hypothetical Bond Parameters for this compound from X-ray Crystallography
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (if available) |
| Bond Length | C | Br | Data not available | |
| Bond Length | C | Cl | Data not available | |
| Bond Length | C | F | Data not available | |
| Bond Length | C | O | Data not available | |
| Bond Angle | C | C | C | Data not available |
| Torsional Angle | C | C | O | C |
Note: The data in this table is hypothetical and for illustrative purposes only, as no experimental crystallographic data for this compound has been found.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Following a comprehensive search of publicly available scientific literature and chemical databases, specific experimental data regarding the Ultraviolet-Visible (UV-Vis) spectroscopic properties of this compound, including its absorption maxima (λmax) and molar absorptivity (ε), could not be located. The electronic transitions for this specific compound have not been detailed in the researched literature.
While general principles of UV-Vis spectroscopy suggest that as a substituted aromatic compound, this compound would be expected to exhibit absorption bands in the ultraviolet region corresponding to π → π* transitions of the benzene ring, the precise wavelengths and intensities of these absorptions are influenced by the specific pattern of halogen and methoxy substituents. The interplay of the electron-donating methoxy group and the electron-withdrawing halogen atoms (bromo, chloro, and fluoro) through inductive and resonance effects would determine the exact spectral characteristics. However, without experimental data, any discussion of the specific electronic transitions would be purely theoretical and would not meet the requirement for scientifically accurate, data-backed research findings.
Therefore, this section cannot be completed with the requisite detailed research findings and data tables as the information is not currently available in the public domain.
Applications of 2 Bromo 5 Chloro 4 Fluoroanisole As a Synthetic Intermediate and Advanced Materials Precursor
Role in Pharmaceutical Synthesis and Drug Discovery
Halogenated aromatic compounds are integral to the development of many pharmaceutical drugs. The presence of halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. While direct research on 2-Bromo-5-chloro-4-fluoroanisole's role is limited, its structural motifs are found in various bioactive molecules. Its isomer, 5-Bromo-2-chloro-4-fluoroanisole (B125206), is recognized as a key intermediate in pharmaceutical synthesis. chemimpex.com
Precursor for Active Pharmaceutical Ingredients (APIs) and Bioactive Molecules (e.g., anti-cancer agents, antibiotics)
The strategic placement of bromo, chloro, and fluoro substituents on the anisole (B1667542) ring provides multiple reactive sites for chemists to build more complex molecules. For instance, the bromine atom can be readily displaced or used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, a common strategy in the synthesis of APIs. Structurally related compounds, such as 2-Bromo-5-chloroaniline, are used to create molecules with antitumor activity. chemicalbook.com The broader class of halogenated phenylethanolamines has been studied for their structure-activity relationships, indicating the importance of halogen positioning on biological activity. nih.gov
It is plausible that this compound could serve as a precursor for novel therapeutic agents. The synthesis of various bioactive compounds often relies on intermediates that offer a scaffold for further functionalization. medchemexpress.com For example, its isomer, 5-Bromo-2-chloro-4-fluoroanisole, is noted for its utility in developing anti-cancer agents and antibiotics. chemimpex.com
Potential Synthetic Pathways Involving Halogenated Anisoles:
| Precursor | Reaction Type | Potential Product Class |
|---|---|---|
| Halogenated Anisole | Suzuki Coupling | Biaryl compounds |
| Halogenated Anisole | Buchwald-Hartwig Amination | Aryl amines |
Contributions to the Design of Targeted Therapies
Targeted therapies often require molecules with specific three-dimensional structures to interact with biological targets like enzymes or receptors. The defined substitution pattern of this compound could be instrumental in designing such molecules. The ability to selectively modify the molecule at different positions would allow for the fine-tuning of its shape and electronic properties to optimize binding to a target protein.
The development of targeted therapies is a complex process that relies on understanding the structure-activity relationship of potential drug candidates. nih.gov The use of versatile intermediates like halogenated anisoles can facilitate the creation of a library of related compounds for screening and optimization. chemimpex.com The isomer 5-Bromo-2-chloro-4-fluoroanisole is specifically mentioned for its utility in designing targeted therapies. chemimpex.com
Applications in Agrochemical Development
Similar to pharmaceuticals, the agrochemical industry relies on halogenated aromatic compounds to create effective and selective herbicides, fungicides, and insecticides. The presence and position of halogens can affect the compound's biological activity, environmental persistence, and mode of action.
Intermediate for Herbicides and Fungicides
The synthesis of many modern agrochemicals involves the use of halogenated aromatic intermediates. googleapis.com For example, 5-bromo-2-chloro-4-fluoroanisole is identified as a useful intermediate in the synthesis of certain agrochemicals. googleapis.com Given its structural similarity, this compound could potentially serve a similar role. The different halogens on the ring could be exploited to build the core structures of various pesticides.
Enhancement of Crop Protection Agents
The incorporation of multiple halogens into a molecule can enhance its efficacy as a crop protection agent. The specific combination of bromine, chlorine, and fluorine in this compound could lead to novel agrochemicals with improved properties, such as higher potency, better crop selectivity, or a more favorable environmental profile. Research on its isomer, 5-Bromo-2-chloro-4-fluoroanisole, indicates its use in formulations that help enhance crop protection and yield. chemimpex.com
Contributions to Material Science and Advanced Materials
Polyhalogenated aromatic compounds are also used as monomers or additives in the synthesis of advanced materials, such as high-performance polymers. These materials often exhibit desirable properties like thermal stability, chemical resistance, and flame retardancy.
While specific applications of this compound in material science are not documented, its structural class suggests potential utility. For instance, aromatic dihalides can be used in polycondensation reactions to create aromatic polymers like polyetherketones and polyethersulfones, which are known for their high-temperature applications. google.com The synthesis of functional aromatic polythioamides is another area where halogenated aromatic precursors could be valuable. rsc.org Furthermore, polycyclic aromatic hydrocarbons, which can be synthesized from smaller aromatic units, are of interest for applications in organic electronics. youtube.com The isomer 5-Bromo-2-chloro-4-fluoroanisole is noted for its involvement in creating specialty polymers and coatings with unique properties. chemimpex.com
Potential Material Science Applications for Halogenated Aromatics:
| Application Area | Relevant Property |
|---|---|
| Specialty Polymers | Thermal Stability, Chemical Resistance |
| Flame Retardants | Reduced Flammability |
Synthesis of Specialty Polymers and Copolymers with Unique Properties
While direct research on the polymerization of this compound is not extensively documented in publicly available literature, the application of its isomer, 5-Bromo-2-chloro-4-fluoroanisole, in material science offers significant insights. This closely related compound is utilized in the creation of specialty polymers and coatings that exhibit desirable properties such as high chemical resistance and thermal stability. chemimpex.com The presence of halogen atoms in the aromatic ring of such monomers can enhance the flame retardancy and durability of the resulting polymers.
The synthetic strategy for incorporating such haloaromatic compounds into polymer chains often involves polycondensation reactions. For instance, the bromo and chloro substituents can serve as leaving groups in nucleophilic aromatic substitution reactions with bisphenols or other difunctional monomers to form poly(arylene ether)s. These high-performance thermoplastics are known for their excellent thermal and mechanical properties. The fluorine atom, being the most electronegative, can influence the polymer's electronic properties and its resistance to oxidation.
Although specific data on copolymers derived from this compound is scarce, the general principles of copolymerization suggest that it could be copolymerized with other monomers to tailor the properties of the final material. For example, copolymerization with non-halogenated monomers could be used to balance properties like processability and cost against the enhanced durability and resistance imparted by the halogenated units.
Development of Functional Coatings and Electronic Materials
The same properties that make halogenated anisoles attractive for specialty polymers also make them suitable for the development of functional coatings. The incorporation of this compound into a polymer backbone can lead to coatings with enhanced resistance to chemicals, heat, and weathering. chemimpex.com These characteristics are highly sought after in protective coatings for various industrial and consumer applications.
In the realm of electronic materials, the specific substitution pattern of this compound could be leveraged. The presence of different halogens allows for regioselective functionalization, which is a key aspect in the design of organic electronic materials. For instance, the bromine atom can be selectively replaced through cross-coupling reactions to introduce other functional groups, thereby tuning the electronic properties of the molecule. While no direct applications of this compound in electronic devices are currently reported, its potential as a building block for organic semiconductors or dielectric materials warrants further investigation.
Precursor for Functionalized Thiophenes
Functionalized thiophenes are an important class of heterocyclic compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science, particularly in the field of organic electronics. The synthesis of substituted thiophenes often involves the cyclization of appropriately functionalized precursors.
While a direct synthetic route from this compound to a functionalized thiophene (B33073) is not explicitly detailed in the available literature, the principles of thiophene synthesis suggest a plausible pathway. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyano-activated methylene (B1212753) compound in the presence of elemental sulfur and a base. A more relevant approach for a haloaromatic precursor like this compound would likely involve metal-catalyzed cross-coupling reactions. For example, the bromo-substituent could be utilized in a Suzuki or Stille coupling with a thiophene-boronic acid or a stannylthiophene derivative, respectively, to form a substituted phenylthiophene. Subsequent intramolecular cyclization or further functionalization could then lead to more complex thiophene-containing structures.
A patent for the synthesis of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, an intermediate for the drug canagliflozin, starts from 2-bromothiophene. sigmaaldrich.com This highlights the importance of halogenated precursors in building complex thiophene derivatives. Although this example does not use this compound, it demonstrates a relevant synthetic strategy where a bromo-substituted aromatic compound is coupled with a thiophene moiety.
Potential in Environmental Remediation Processes
Halogenated aromatic compounds are a significant class of environmental pollutants due to their persistence and potential toxicity. The study of their fate and remediation is therefore of considerable importance. An isomer of the subject compound, 5-Bromo-2-chloro-4-fluoroanisole, has been explored for its potential in environmental remediation processes, particularly in the breakdown of pollutants in soil and water. nih.gov This suggests that this compound could also be a subject of interest in such studies.
The primary mechanism for the environmental breakdown of such compounds is through microbial degradation. nih.govnih.gov Microorganisms have evolved enzymatic pathways to dehalogenate aromatic compounds, often as a first step in their metabolism. nih.gov These processes can occur under both aerobic and anaerobic conditions. Reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom, is a key process in the anaerobic degradation of many halogenated pollutants. sisgeenco.com.br
The potential for this compound to undergo bioremediation would depend on the ability of microbial consortia to recognize and metabolize this specific substitution pattern. The presence of multiple, different halogens may influence the rate and regioselectivity of dehalogenation. Further research would be needed to identify specific microbial strains or enzymes capable of degrading this compound and to evaluate the feasibility of using such processes for the remediation of sites contaminated with this or similar compounds.
Q & A
Basic: What synthetic methodologies are most effective for preparing 2-Bromo-5-chloro-4-fluoroanisole, and how can reaction parameters be optimized?
Methodological Answer:
The synthesis of this compound typically involves halogenation and functionalization of anisole derivatives. A validated approach includes:
- Stepwise Halogenation : Sequential introduction of halogens (Br, Cl, F) via electrophilic aromatic substitution or directed ortho-metalation. For example, bromination of 5-chloro-4-fluoroanisole using CuBr₂ in DMSO or DMF under controlled temperatures (60–80°C) .
- Optimization Parameters : Adjusting solvent polarity (e.g., DMF for better halogen activation), stoichiometry of halide sources, and reaction time to minimize byproducts. Evidence from similar compounds (e.g., 5-Bromo-2-chloro-4-fluoroanisole) shows yields improve with slow addition of Grignard reagents (e.g., isopropylmagnesium chloride) in THF at –40°C to suppress side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
